molecular formula C13H10F2N2S B1586484 N,N'-Bis(4-fluorophenyl)thiourea CAS No. 404-52-4

N,N'-Bis(4-fluorophenyl)thiourea

Cat. No. B1586484
CAS RN: 404-52-4
M. Wt: 264.3 g/mol
InChI Key: SNQABJUAAUNSEJ-UHFFFAOYSA-N
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Description

“N,N’-Bis(4-fluorophenyl)thiourea” is a chemical compound with the linear formula C13H10F2N2S . It belongs to the class of thioureas, which are organic compounds containing sulfur .


Molecular Structure Analysis

The molecular structure of N,N’-Bis(4-fluorophenyl)thiourea is characterized by the presence of sulfur, nitrogen, and fluorine atoms . The InChI key for this compound is SNQABJUAAUNSEJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving N,N’-Bis(4-fluorophenyl)thiourea are not detailed in the retrieved sources, thioureas in general are known to react with alkyl halides .

Scientific Research Applications

Chelating Agents and Antioxidant Activities

Bis(thiourea) compounds, including derivatives similar to N,N'-Bis(4-fluorophenyl)thiourea, have been reported to possess excellent performance in pharmaceutical and environmental fields. Their ability to form chelating complexes with various anions and metal ions is noteworthy. Certain derivatives have shown higher antioxidant activity than ascorbic acid (Vitamin C), indicating potential applications in health and environmental protection (Firdausiah, Hasbullah, & Yamin, 2018).

Bacteriostatic Activities

Thiourea derivatives have been found to exhibit significant bacteriostatic activities. Studies have shown that specific bis(thiourea) derivatives can effectively inhibit the growth of bacteria like Escherichia coli. This suggests potential applications in the development of new antibacterial agents (Abd Halim & Ngaini, 2016).

Structural and Vibrational Properties

Research on 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which are structurally similar to N,N'-Bis(4-fluorophenyl)thiourea, has provided insights into their structural and conformational properties. These studies, involving X-ray diffraction and vibrational spectra, contribute to a deeper understanding of such compounds, which is crucial for their practical applications (Saeed et al., 2011).

Catalyst Development

N,N'-Bis(4-fluorophenyl)thiourea and related compounds have been explored for their role in catalyst development. Thiourea derivatives are known for their ability to activate substrates and stabilize charges in transition states, making them valuable in promoting various organic transformations (Zhang, Bao, & Xing, 2014).

Anion Transport

Bis-thioureas have been studied for their potential in transmembrane anion transport, which is significant in biological research and medicine. Their high activity in facilitating anion exchange in biological membranes suggests applications in treating conditions like cystic fibrosis (Valkenier et al., 2014).

Synthesis and Characterization

Research on the synthesis and characterization of new benzoyl thiourea derivatives and their complexes with metals like nickel and copper has been conducted. These studies, involving techniques like FT-IR and NMR, are crucial for understanding the properties of such compounds for further applications (Binzet et al., 2013).

Safety And Hazards

While specific safety and hazard information for N,N’-Bis(4-fluorophenyl)thiourea is not available, users are advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar compounds .

Future Directions

The future directions for research on N,N’-Bis(4-fluorophenyl)thiourea and similar compounds could involve further exploration of their potential as anticancer agents , as well as the development of more efficient synthesis methods .

properties

IUPAC Name

1,3-bis(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQABJUAAUNSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385099
Record name N,N'-Bis(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-fluorophenyl)thiourea

CAS RN

404-52-4
Record name N,N'-Bis(4-fluorophenyl)thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MR Tellez - ch.imperial.ac.uk
In the course of our studies on nitrenes generated from N-arylsulfonyloxy-N'-4-fluorophenyl-O-alkylisoureas we became interested in the synthesis of N, N'-bis (4-fluorophenyl)-O-methyl …
Number of citations: 4 www.ch.imperial.ac.uk
V Štrukil, MD Igrc, L Fábián, M Eckert-Maksić… - Green chemistry, 2012 - pubs.rsc.org
The mechanochemical click coupling of isothiocyanates and amines has been used as a model reaction to demonstrate that the concept of a solvent-free research laboratory, which …
Number of citations: 93 pubs.rsc.org
MR Tellez - 1995 - search.proquest.com
INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the origina Page 1 INFORMATION TO USERS This …
Number of citations: 0 search.proquest.com
DA Pitushkin, VV Burmistrov, GM Butov - Russian Journal of Organic …, 2018 - Springer
Reactions of 3(4)-fluorophenyl isothiocyanates with amines of the adamantane series in DMF afforded 86–93% of the corresponding N,N′-disubstituted thioureas that are target-…
Number of citations: 3 link.springer.com

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